N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide
Description
N-(5-Bromopyridin-2-yl)-2-(dimethylamino)acetamide is a bromopyridine-derived acetamide compound characterized by a 5-bromo-substituted pyridine ring and a dimethylamino group attached to the acetamide moiety. Bromopyridine acetamides are frequently explored in pharmaceuticals and agrochemicals due to their bioactivity, influenced by the electron-withdrawing bromine atom and the polar dimethylamino group, which may enhance solubility and binding interactions . This article compares the target compound with structurally similar derivatives, focusing on synthetic routes, physicochemical properties, and biological relevance.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-13(2)6-9(14)12-8-4-3-7(10)5-11-8/h3-5H,6H2,1-2H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNEGZWYXPGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide typically involves the bromination of 2-aminopyridine followed by acylation with dimethylaminoacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring facilitates palladium-catalyzed cross-coupling reactions. For example, in analogous compounds like methyl 2-(5-bromopyridin-2-yl)acetate, Suzuki coupling with aryl boronate esters proceeds efficiently under standard conditions :
Typical Reaction Conditions
For N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide, coupling with boronic acids would replace the bromine with aryl or alkenyl groups, generating biaryl derivatives. The dimethylamino group on the acetamide is unlikely to interfere with this reaction due to its distal position relative to the reactive bromine site .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing acetamide group at the 2-position activates the pyridine ring for NAS at the 5-bromo position. Reactions with strong nucleophiles (e.g., amines, alkoxides) may proceed under elevated temperatures:
Example Protocol
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Nucleophile : Piperidine (2.0 equiv)
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Solvent : DMF or DMSO
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Temperature : 80–120°C
The bromine can be replaced by nucleophiles such as amines, yielding N-(5-(piperidin-1-yl)pyridin-2-yl)-2-(dimethylamino)acetamide. Reaction rates depend on the electronic effects of the acetamide and steric hindrance from the dimethylamino group .
Hydrolysis of the Acetamide Group
The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
Hydrolysis Conditions
| Condition | Reagents | Outcome |
|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 12 hours | 2-(Dimethylamino)acetic acid |
| Basic (NaOH) | 2M NaOH, 80°C, 6 hours | Sodium 2-(dimethylamino)acetate |
The dimethylamino group adjacent to the carbonyl may stabilize the transition state, potentially accelerating hydrolysis compared to unsubstituted acetamides .
Functionalization of the Dimethylamino Group
The dimethylamino group can undergo alkylation or quaternization:
Quaternization Example
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Reagent : Methyl iodide (1.2 equiv)
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Solvent : CH₃CN
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Conditions : 60°C, 6 hours
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Product : Trimethylammonium iodide salt
This modification enhances water solubility and introduces cationic character, useful for biological applications .
Stability and Handling Considerations
Scientific Research Applications
Medicinal Chemistry
N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that may enhance its efficacy against various diseases.
Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) suggesting its potential as a broad-spectrum antibiotic .
Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in colon and lung cancers. Mechanistic studies indicate that it may inhibit critical metabolic pathways involved in cancer cell proliferation .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various coupling and substitution reactions, thereby facilitating the development of new materials and chemical processes .
Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against multiple bacterial strains. Results indicated significant inhibition at low concentrations, supporting its development as a new antibiotic candidate .
Anticancer Mechanisms
Another investigation focused on the compound's ability to induce apoptosis in various cancer cell lines. The treatment led to increased levels of pro-apoptotic markers, confirming its role as an effective anticancer agent .
Synergistic Effects
Research exploring combinations of this compound with existing chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. This suggests potential for use in combination therapies to improve treatment outcomes for cancer patients .
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Other Halogens : The 5-bromo substituent in the target compound provides a balance between steric bulk and electron-withdrawing effects, compared to fluorine (smaller, more electronegative) or trifluoromethyl (bulkier, highly lipophilic) .
- Dimethylamino Group: Direct attachment to the acetamide increases basicity and solubility in polar solvents compared to analogs with non-polar (e.g., methyl) or extended chains (e.g., dimethylaminoethyl) .
Physicochemical Properties
Data from related compounds suggest trends in solubility, melting points, and stability:
Analysis :
Example :
Challenges :
- Steric hindrance from the 5-bromo group may slow reaction kinetics.
- Dimethylamino group incorporation may require protective strategies to prevent side reactions .
Biological Activity
N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and insecticidal applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C10H12BrN3O
- Molecular Weight: 272.13 g/mol
The presence of the bromine atom and the dimethylamino group contributes to its biological properties, enhancing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested using the agar well diffusion method, and its Minimum Inhibitory Concentration (MIC) values were determined.
Antibacterial Efficacy
Table 1 summarizes the antibacterial activity of this compound against several bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 25 | Moderate |
| Staphylococcus aureus | 20 | High |
| Salmonella typhi | 15 | High |
| Bacillus subtilis | 30 | Moderate |
The compound showed particularly high efficacy against Staphylococcus aureus and Salmonella typhi, indicating its potential as a therapeutic agent for infections caused by these pathogens .
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. The results are presented in Table 2.
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 40 | Moderate |
| Fusarium oxysporum | 50 | Moderate |
These findings suggest that while the compound is primarily effective against bacteria, it also possesses some antifungal properties .
Insecticidal Activity
The compound has shown promising results as an insecticide, particularly against the cowpea aphid (Aphis craccivora). Bioassay results indicated significant toxicity levels:
- LC50 Values:
- After 24 hours: 1.233 ppm
- After 48 hours: 0.142 ppm
These results indicate that this compound is effective in controlling pest populations, making it a candidate for agricultural applications .
The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms. Molecular docking studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death .
Q & A
Structural Characterization
Basic: How can the crystal structure of N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide be determined experimentally? Methodological Answer: The crystal structure can be resolved via single-crystal X-ray diffraction (SCXRD). Key steps include:
- Growing high-quality single crystals via slow evaporation of a chloroform-acetone (1:5 v/v) solution .
- Data collection using a Bruker SMART APEXII CCD diffractometer with graphite-monochromated radiation (λ = 0.71073 Å) .
- Refinement using least-squares methods (e.g., SHELXL) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined with riding models. Example parameters:
- Triclinic system (space group P1): a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å; α = 82.127°, β = 86.897°, γ = 85.932° .
- Final R-factor: R = 0.031, wR = 0.081 .
Advanced: How do crystal packing interactions influence the compound’s reactivity or binding properties? Methodological Answer: Analyze Hirshfeld surfaces or intermolecular interaction energies using density functional theory (DFT). For example:
- Calculate π-π stacking distances between the bromopyridine ring and adjacent acetamide groups .
- Evaluate hydrogen-bonding networks (e.g., N–H···O or C–H···Br interactions) using software like CrystalExplorer .
- Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic effects .
Synthesis and Optimization
Basic: What is a standard synthetic route for preparing this compound? Methodological Answer: A nucleophilic substitution reaction is typically employed:
- React 5-bromo-2-aminopyridine with 2-chloro-N,N-dimethylacetamide in refluxing ethanol (40 mL) for 6–12 hours .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from chloroform/acetone .
Advanced: How can reaction conditions be optimized to minimize byproducts (e.g., dimerization or hydrolysis)? Methodological Answer:
- Use kinetic studies (e.g., in situ NMR) to monitor intermediate formation.
- Adjust solvent polarity (e.g., DMF for polar intermediates) or temperature (lower temps for hydrolysis-sensitive steps) .
- Introduce protecting groups (e.g., Boc for amines) or catalysts (e.g., DMAP for acyl transfer) to enhance regioselectivity .
Biological Activity Profiling
Basic: How can the kinase inhibitory activity of this compound be assessed? Methodological Answer:
- Perform in vitro kinase assays (e.g., Aurora kinases) using fluorescence-based ADP-Glo™ or radiometric (³²P-ATP) methods .
- Calculate IC₅₀ values via dose-response curves (e.g., 0.042 µM for Aurora-A kinase) .
Advanced: How can structure-activity relationships (SAR) be explored to enhance selectivity? Methodological Answer:
- Conduct molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase ATP pockets .
- Synthesize analogs with modified substituents (e.g., replacing bromine with fluorine) and compare inhibitory profiles .
Analytical Contradictions
Basic: How to resolve discrepancies between NMR and mass spectrometry (MS) data during purity analysis? Methodological Answer:
- Confirm molecular ion peaks via high-resolution MS (HRMS) to rule out adducts or isotopic interference .
- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton environments caused by rotamers .
Advanced: What advanced techniques can identify low-abundance degradation products? Methodological Answer:
- Employ LC-MS/MS with quadrupole-time-of-flight (Q-TOF) detection for structural elucidation.
- Compare fragmentation patterns with synthetic standards or computational libraries (e.g., NIST) .
Stability and Degradation
Basic: What accelerated stability testing conditions are appropriate for this compound? Methodological Answer:
- Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC-UV at 254 nm .
Advanced: How can degradation pathways be elucidated under oxidative conditions? Methodological Answer:
- Use LC-MS to identify oxidative byproducts (e.g., N-oxide formation at the dimethylamino group) .
- Validate pathways using radical scavengers (e.g., BHT) or isotopic labeling .
Toxicity and Safety
Basic: What in vitro assays assess the compound’s cytotoxicity? Methodological Answer:
- Conduct MTT assays on human cell lines (e.g., HEK293) to measure IC₅₀ values .
- Test mutagenicity via Ames assay (TA98/TA100 strains) .
Advanced: How can computational models predict long-term toxicity? Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
